molecular formula C8H9N3O2S B3310292 4-nitrobenzyl carbamimidothioate CAS No. 946-50-9

4-nitrobenzyl carbamimidothioate

Cat. No.: B3310292
CAS No.: 946-50-9
M. Wt: 211.24 g/mol
InChI Key: YNTWTDHRYRBPOL-UHFFFAOYSA-N
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Description

4-Nitrobenzyl carbamimidothioate (CAS 946-50-9) is a chemical compound with the molecular formula C 8 H 9 N 3 O 2 S and a molecular weight of 211.24 g/mol [ ]. It belongs to a class of compounds known as alkyl/benzyl carbamimidothioates, which are of significant interest in medicinal chemistry and biochemical research for their properties as enzyme inhibitors [ ]. The primary research application of this compound is its role as a potent inhibitor of carbonic anhydrase (CA) isoforms [ ]. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in critical physiological processes. Dysregulation of these enzymes is linked to various diseases, including glaucoma, edema, and cancer [ ]. Specifically, this compound and its structural analogs have demonstrated strong inhibitory activity against human carbonic anhydrase isoforms such as hCA I, II, and VII, with inhibition constants (K I ) in the nanomolar range [ ]. This makes it a valuable tool compound for studying the function of these enzymes and for developing novel therapeutic agents. The mechanism of action for this class of inhibitors involves direct interaction with the active site of the carbonic anhydrase enzyme. The compound's scaffold, featuring the carbamimidothioate group, is key to its binding affinity and efficacy [ ]. Researchers utilize this compound to explore selective inhibition, which is crucial for targeting specific CA isoforms involved in pathological conditions while minimizing off-target effects. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2,(H3,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTWTDHRYRBPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Nitrobenzyl Carbamimidothioate

Established Synthetic Routes to 4-Nitrobenzyl Carbamimidothioate

The preparation of this compound is primarily achieved through well-established nucleophilic substitution reactions. These methods are characterized by their efficiency and adaptability, allowing for the synthesis of the target compound and its analogues in good yields.

S-Alkylation Approaches Utilizing Thiourea (B124793) Derivatives

A prevalent and effective method for the synthesis of this compound involves the S-alkylation of a thiourea derivative with a suitable 4-nitrobenzyl halide. This reaction proceeds via the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic benzylic carbon of the 4-nitrobenzyl halide.

A common precursor, 4-thioureidobenzenesulphonamide, can be selectively S-alkylated with 4-nitrobenzyl bromide to yield the corresponding carbamimidothioate. nih.gov The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at a moderately elevated temperature. For instance, the reaction of 4-thioureidobenzenesulphonamide with 4-nitrobenzyl bromide in DMF at 30°C for 6 hours results in the formation of 4-nitrobenzyl (4-sulphamoylphenyl)carbamimidothioate in an 82% yield. nih.gov This approach is versatile and has been successfully applied to synthesize a library of related compounds with various alkyl and benzyl halides. nih.gov

The general scheme for this synthesis is as follows:

Step 1: Formation of the Thiourea Derivative: Sulphanilamide is treated with potassium thiocyanate (KSCN) in a refluxing aqueous solution of hydrochloric acid to produce 4-thioureidobenzenesulphonamide. nih.gov

Step 2: S-Alkylation: The 4-thioureidobenzenesulphonamide is then reacted with 4-nitrobenzyl bromide in DMF to afford the final product. nih.gov

This one-pot reaction strategy avoids the isolation of malodorous thiols, making it an environmentally favorable and efficient process. arkat-usa.org

Phase-Transfer Catalysis in Carbamimidothioate Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, facilitating reactions between reactants located in immiscible phases. theaic.org This methodology can be effectively employed in the synthesis of carbamimidothioates. In a typical PTC setup, a quaternary ammonium salt is used as the catalyst to transport a reactant from an aqueous phase to an organic phase where the reaction occurs. theaic.orgcore.ac.uk

While specific examples detailing the synthesis of this compound using PTC are not extensively documented in the provided search results, the principles of PTC are applicable. For instance, the alkylation of phenols, a reaction mechanistically similar to S-alkylation, has been successfully carried out under PTC conditions. core.ac.uk This suggests that a similar approach, reacting a thiourea derivative in an aqueous phase with 4-nitrobenzyl halide in an organic solvent in the presence of a phase-transfer catalyst, could be a viable synthetic route. The efficiency of such a process would depend on the choice of catalyst, solvent system, and reaction conditions.

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogues. These derivatization strategies are crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of the parent compound.

Functionalization at the Benzyl Moiety and its Structural Impact

Modifications to the benzyl ring of this compound can significantly influence the electronic and steric properties of the molecule. The nitro group at the para position is a strong electron-withdrawing group, and its replacement with other substituents can modulate the reactivity and biological activity of the compound.

Studies on related carbamimidothioates have shown that the nature of the substituent on the phenyl ring has a significant impact on their inhibitory activity against certain enzymes. nih.gov For instance, in a series of benzyl (4-sulphamoylphenyl)carbamimidothioates, compounds with strongly electron-withdrawing groups like cyano (CN) and nitro (NO2) at the benzyl moiety exhibited higher inhibitory activities compared to those with electron-donating groups like methyl (Me) or less electron-withdrawing groups like chlorine (Cl) and bromine (Br). nih.gov

The synthesis of these analogues typically involves the S-alkylation of the corresponding thiourea derivative with a variety of substituted benzyl halides. nih.gov For example, reacting 4-thioureidobenzenesulphonamide with 4-chlorobenzyl bromide, 4-bromobenzyl bromide, or 4-cyanobenzyl bromide yields the respective substituted benzyl carbamimidothioate derivatives. nih.gov

Table 1: Synthesis of Benzyl (4-sulphamoylphenyl)carbamimidothioate Analogues

Benzyl Halide ReactantProductYield (%)
Benzyl bromideBenzyl (4-sulphamoylphenyl)carbamimidothioate89
4-Chlorobenzyl bromide4-Chlorobenzyl (4-sulphamoylphenyl)carbamimidothioate80
4-Bromobenzyl bromide4-Bromobenzyl (4-sulphamoylphenyl)carbamimidothioate83
4-Cyanobenzyl bromide4-Cyanobenzyl (4-sulphamoylphenyl)carbamimidothioate-
4-(Trifluoromethyl)benzyl bromide4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate-

Data sourced from a study on carbonic anhydrase inhibitors. nih.gov The yield for the 4-cyanobenzyl and 4-(trifluoromethyl)benzyl derivatives was not specified in the provided text.

Synthesis of Fused Heterocyclic Systems Incorporating Carbamimidothioate Moieties

The carbamimidothioate moiety can serve as a versatile building block for the construction of more complex fused heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. airo.co.innih.gov

The synthesis of fused heterocycles often involves cyclization reactions where the carbamimidothioate group participates in ring formation. airo.co.in For instance, pyrazole-fused isoxazolidinone derivatives have been synthesized via cyclization reactions, showcasing the utility of such approaches in generating novel heterocyclic frameworks. airo.co.in While direct examples involving this compound are not detailed, the chemical reactivity of the carbamimidothioate group, with its nucleophilic nitrogen and sulfur atoms, makes it a suitable candidate for participating in various cyclization and condensation reactions to form fused heterocyclic systems. connectjournals.com The synthesis of such systems often involves multi-step reaction sequences, including cycloaddition, acylation, and cyclocondensation reactions. connectjournals.com

Regioselective Synthesis of Carbamimidothioate Isomers

The synthesis of this compound, also known as S-(4-nitrobenzyl)isothiouronium salt, is predominantly achieved through the direct S-alkylation of thiourea with a suitable 4-nitrobenzyl halide. This reaction is a well-established method for the formation of isothiouronium salts and is noted for its high regioselectivity. The sulfur atom of thiourea, being a soft and highly polarizable nucleophile, preferentially attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide.

The primary synthetic route involves the reaction of thiourea with 4-nitrobenzyl bromide or 4-nitrobenzyl chloride in a suitable solvent, such as ethanol or acetonitrile. The reaction proceeds readily to yield the corresponding S-(4-nitrobenzyl)isothiouronium halide salt. The formation of N-alkylated isomers is generally not observed under these conditions due to the significantly higher nucleophilicity of the sulfur atom compared to the nitrogen atoms of thiourea. This inherent electronic preference of the thiourea molecule directs the alkylation to the sulfur atom, thus ensuring a high degree of regioselectivity.

The general reaction is depicted below:

The reaction conditions can be optimized to ensure high yields of the desired S-alkylated product. Factors such as reaction time, temperature, and the choice of solvent can influence the rate and efficiency of the synthesis.

Table 1: Synthesis of this compound

Reactant 1Reactant 2Product
Thiourea4-Nitrobenzyl bromideS-(4-nitrobenzyl)isothiouronium bromide
Thiourea4-Nitrobenzyl chlorideS-(4-nitrobenzyl)isothiouronium chloride

This regioselective synthesis provides a straightforward and efficient method for the preparation of this compound, which can then serve as a precursor for further chemical transformations.

Mechanistic Insights into Key Synthetic Reactions Involving this compound Precursors

The formation of this compound from its precursors, namely thiourea and a 4-nitrobenzyl halide, proceeds through a well-understood bimolecular nucleophilic substitution (SN2) mechanism. pearson.com This mechanism is fundamental to the regioselective S-alkylation of thiourea.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the sulfur atom of thiourea at the electrophilic benzylic carbon atom of the 4-nitrobenzyl halide. The sulfur atom acts as the nucleophile due to its higher polarizability and greater nucleophilicity compared to the nitrogen atoms within the thiourea molecule.

Transition State: As the sulfur atom attacks the benzylic carbon, a trigonal bipyramidal transition state is formed. In this transition state, the sulfur-carbon bond is beginning to form, while the carbon-halide bond is simultaneously breaking.

Displacement of the Leaving Group: The reaction concludes with the departure of the halide ion (e.g., Br⁻ or Cl⁻) as the leaving group, resulting in the formation of the stable S-(4-nitrobenzyl)isothiouronium cation.

The presence of the electron-withdrawing nitro group (-NO₂) at the para position of the benzyl ring has a significant electronic effect on the reaction. This group enhances the electrophilicity of the benzylic carbon by withdrawing electron density from the aromatic ring and, consequently, from the benzylic position. This increased electrophilicity makes the benzylic carbon more susceptible to nucleophilic attack, thereby facilitating the SN2 reaction.

Investigation of Biological Activities and Molecular Targets of 4 Nitrobenzyl Carbamimidothioate Derivatives Excluding Clinical Applications

Enzyme Inhibition Profiles

Derivatives of 4-nitrobenzyl carbamimidothioate have been systematically evaluated against several enzyme classes, demonstrating a range of inhibitory activities and selectivities.

Carbonic Anhydrase (CA) Isoform Inhibition Studies

A significant body of research has focused on the interaction of this compound derivatives with carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for various physiological processes. tandfonline.comnih.govnih.govmdpi.comnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov

Studies on a library of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, including the 4-nitrobenzyl derivative, have shown potent inhibition against several human (h) CA isoforms. tandfonline.comnih.gov Specifically, these compounds exhibited low to moderate nanomolar inhibition constants against the cytosolic isoforms hCA I, hCA II, and hCA VII. tandfonline.comnih.gov

The slow cytosolic isoform, hCA I, was strongly inhibited by all tested carbamimidothioate derivatives, with inhibition constants (Kᵢ) ranging from 38.5 to 92.5 nM. tandfonline.com These results indicate a higher potency than the standard drug acetazolamide (B1664987) (AAZ) for this particular isoform. tandfonline.com Similarly, hCA II and hCA VII were effectively inhibited by these compounds. tandfonline.comnih.gov The cytosolic isoform hCA XIII was also inhibited, though less effectively than hCA I, II, and VII. tandfonline.comnih.gov The inhibitory activity of these compounds is attributed to the sulfonamide group binding to the zinc ion within the enzyme's active site.

Inhibition of Human Carbonic Anhydrase Isoforms by this compound Derivatives
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA XIII (Kᵢ, nM)
4-Nitrobenzyl (4-sulphamoylphenyl)carbamimidothioateData not individually specified, but within the range of 38.5-92.5Moderate to low nanomolar inhibition reportedModerate to low nanomolar inhibition reportedInhibited, but less effectively than hCA I, II, and VII
Acetazolamide (Standard)25012.52.5Data not specified

Note: The table presents a summary of findings. Specific Kᵢ values for the 4-nitrobenzyl derivative against all isoforms were not always individually reported but fall within the ranges discussed in the source material.

The inhibitory potential of these compounds extends to bacterial β-CAs. Several derivatives were found to be very effective inhibitors of MscCA from Mammaliicoccus sciuri and StCA1 from Salmonella enterica. tandfonline.comnih.gov However, StCA2, also from S. enterica, was less susceptible to inhibition compared to MscCA and StCA1. tandfonline.comnih.gov

Further studies on N-((4-sulfamoylphenyl)carbamothioyl) amides demonstrated effective inhibition of mycobacterial enzymes MtCA1 and MtCA2 from Mycobacterium tuberculosis. mdpi.com MtCA2 was particularly sensitive, with ten out of twelve evaluated compounds showing Kᵢ values in the low nanomolar range. mdpi.com In contrast, MtCA3 was poorly inhibited by this class of sulfonamides. mdpi.com The most sensitive mycobacterial enzyme to these inhibitors was MtCA2, with many derivatives showing better inhibitory activity than acetazolamide. mdpi.com

Inhibition of Bacterial Carbonic Anhydrase Isoforms
Compound ClassBacterial IsoformInhibition Profile
Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioatesMscCA (M. sciuri)Very effective inhibition
StCA1 (S. enterica)Very effective inhibition
StCA2 (S. enterica)Less inhibited compared to MscCA and StCA1
N-((4-sulfamoylphenyl)carbamothioyl) amidesMtCA1 (M. tuberculosis)Effectively inhibited
MtCA2 (M. tuberculosis)Effectively inhibited (low nanomolar range for many derivatives)
MtCA3 (M. tuberculosis)Poorly inhibited

Some of the investigated carbamimidothioate derivatives displayed considerable selectivity for inhibiting specific CA isoforms. tandfonline.comnih.gov This selectivity suggests that these compounds could serve as valuable starting points for developing more targeted CA inhibitors. tandfonline.comnih.gov The mechanism of inhibition is believed to involve the sulfonamide moiety coordinating with the Zn(II) ion in the active site of the α-CAs, a well-established mechanism for this class of inhibitors. For the bacterial β-CAs, the inhibition mechanism is also presumed to involve interaction with the active site zinc ion, although the specific binding modes may differ due to structural variations between the α and β classes of carbonic anhydrases. The structural differences between the human and bacterial enzymes, such as the absence of a specific α-helix loop in the bacterial enzyme NgCA compared to human hCA II, could be exploited for developing selective inhibitors. nih.gov

Inhibition of Other Enzyme Classes (e.g., West Nile Virus NS3 Protease)

The non-structural 3 protease (NS3pro) of the West Nile virus (WNV) is a critical enzyme for viral replication, making it a prime target for antiviral drug discovery. plos.orgnih.gov The NS3 protease, a serine protease, is responsible for cleaving the viral polyprotein precursor. plos.orgnih.gov Through high-throughput docking and subsequent experimental validation, a small-molecule inhibitor, [4-(carbamimidoylsulfanylmethyl)-2,5-dimethylphenyl]-methylsulfanylmethanimidamide, was identified. plos.org This compound, which shares structural motifs with carbamimidothioates, demonstrated specific binding to the active site of the NS3 protease. plos.org Its inhibitory activity was confirmed through enzymatic assays and tryptophan fluorescence quenching assays. plos.org The identification of this non-peptidic inhibitor highlights the potential of carbamimidothioate-related structures as scaffolds for developing inhibitors against flaviviral proteases. plos.org

Antimicrobial Research Perspectives

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. scielo.br Derivatives containing the 4-nitrophenyl group have been investigated for their antimicrobial properties. nih.govresearchgate.net For instance, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazinyl moiety has demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, a series of thiosemicarbazides with a 4-nitrophenyl group showed antibacterial activity against several Staphylococcus and Streptococcus species. nih.gov

While direct studies on the antimicrobial activity of this compound itself are less common, the demonstrated efficacy of related 4-nitrophenyl compounds suggests that this structural motif can contribute to antimicrobial potential. nih.govnih.gov The inhibition of bacterial carbonic anhydrases by carbamimidothioate derivatives, as detailed in section 3.1.1.2, provides a specific mechanism through which these compounds could exert an antimicrobial effect. tandfonline.comnih.govmdpi.com The development of inhibitors targeting bacterial CAs is considered a promising strategy for creating novel anti-infective agents that could help combat antibiotic resistance. nih.gov

In Vitro Antibacterial Efficacy Studies Against Pathogenic Strains

A comprehensive search of scientific databases and research publications did not yield specific studies detailing the in vitro antibacterial efficacy of this compound against pathogenic bacterial strains. Consequently, no data tables on its minimum inhibitory concentration (MIC) or spectrum of activity are available at this time.

Antifungal Activity Investigations (e.g., Candida albicans)

Investigations into the potential antifungal properties of this compound, including its activity against common fungal pathogens such as Candida albicans, were not found in the reviewed literature. Research specifically profiling its efficacy, such as MIC values or fungicidal/fungistatic activity, has not been publicly documented.

Antiproliferative Activity in Cell-Based Research Models (Non-Human Clinical Context)

The potential of this compound as an antiproliferative agent has been considered within the broader context of isothiourea derivatives, which are investigated for various therapeutic properties. However, specific research focusing on this particular compound is limited.

In Vitro Antitumor Profiling against Established Cancer Cell Lines

Despite the interest in related chemical structures for anticancer research, dedicated studies profiling the in vitro antitumor activity of this compound against established cancer cell lines are not present in the available scientific literature. Therefore, data regarding its cytotoxic effects, IC₅₀ values against specific cell lines (e.g., breast, lung, colon cancer), or mechanism of action in tumor cells could not be retrieved.

Comparative Analysis with Structural Analogues in Antiproliferative Assays

A comparative analysis of the antiproliferative activity of this compound against its structural analogues is contingent on the existence of primary screening data for the parent compound. As no specific antiproliferative data for this compound was located, a comparative analysis with related molecules is not feasible based on current research. Studies on other isothiourea or S-benzylisothiourea derivatives exist, but direct comparative assays involving the 4-nitrobenzyl variant were not found.

Computational and in Silico Approaches in the Study of 4 Nitrobenzyl Carbamimidothioate

Molecular Docking Simulations for Putative Target Binding Prediction

Molecular docking is a computational tool that predicts the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. This method is crucial in drug discovery for identifying potential biological targets and elucidating the molecular basis of a compound's activity.

For derivatives of 4-nitrobenzyl carbamimidothioate, molecular docking studies have been instrumental in identifying and characterizing their interaction with carbonic anhydrases (CAs). A study investigating a series of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, including the 4-nitrobenzyl derivative, evaluated their inhibitory activity against several human (h) CA isoforms (hCA I, II, VII, and XIII) and bacterial β-CAs. nih.gov Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and cancer. nih.gov

The docking simulations for these compounds revealed key interactions within the enzyme's active site. The primary mode of binding involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the catalytic pocket, a hallmark interaction for sulfonamide-based CA inhibitors. nih.govnih.gov The simulations further show that the carbamimidothioate scaffold and its various benzyl substituents engage in additional hydrogen bonding and van der Waals interactions with amino acid residues lining the active site. These secondary interactions are critical for determining the binding affinity and isoform selectivity of the inhibitors. nih.govnih.gov

The inhibitory potential predicted by these docking studies was corroborated by in vitro enzyme inhibition assays. The 4-nitrobenzyl derivative, specifically 4-nitrobenzyl (4-sulphamoylphenyl)carbamimidothioate, demonstrated potent inhibition against several CA isoforms, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov

Below is a data table summarizing the reported inhibition constants for the 4-nitrobenzyl derivative and related compounds against various human carbonic anhydrase isoforms.

CompoundSubstitutionhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA VII Kᵢ (nM)hCA XIII Kᵢ (nM)
8gBenzyl55.45.12.515.8
8h4-Chlorobenzyl49.210.54.118.5
8i4-Bromobenzyl45.112.45.216.9
8k4-Nitrobenzyl38.58.41.712.3
Acetazolamide (B1664987) (Standard)250122.515

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) for Electronic Properties

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method for these calculations, providing insights into molecular geometry, charge distribution, and orbital energies. nih.govmdpi.com Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests high chemical reactivity, high polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govgrowingscience.com Conversely, a large energy gap indicates high stability and low reactivity. mdpi.com

For this compound, DFT calculations would reveal the distribution of electron density across the molecule. The electron-withdrawing nature of the nitro (-NO₂) group significantly influences the electronic properties of the benzene ring, while the carbamimidothioate moiety contributes its own electronic and structural features. Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for molecular interactions. nih.gov

The table below defines several key global reactivity descriptors calculated from HOMO and LUMO energies.

ParameterFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. mdpi.com
Ionization Potential (I)-EHOMOThe energy required to remove an electron from a molecule. mdpi.com
Electron Affinity (A)-ELUMOThe energy released when an electron is added to a molecule. mdpi.com
Chemical Hardness (η)(I - A) / 2Measures the resistance to change in electron distribution. growingscience.com
Chemical Potential (μ)-(I + A) / 2Relates to the "escaping tendency" of electrons from a system. growingscience.com
Electrophilicity Index (ω)μ² / 2ηMeasures the propensity of a species to accept electrons. mdpi.com

Advanced Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static snapshot of a compound binding to its target, advanced molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. MD simulations are powerful computational methods used to analyze the physical movements of atoms and molecules, providing detailed information on the stability and conformational changes of a ligand-protein complex. nih.govmdpi.com

Following the initial prediction of a binding pose by molecular docking, MD simulations are performed to validate the stability of this interaction. nih.gov For a compound like this compound bound to a target such as carbonic anhydrase, the simulation would be run for a significant duration (e.g., nanoseconds) to observe the dynamic behavior of the complex. nih.govnih.gov

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand is monitored to assess its stability within the binding pocket; a low and stable RMSD value indicates that the compound remains in its initial docked pose without significant deviation. nih.gov The RMSF of the protein's amino acid residues helps identify which parts of the protein are flexible and which are stable upon ligand binding. nih.gov These simulations can confirm that the key hydrogen bonds and other interactions predicted by docking are maintained over time, lending higher confidence to the proposed binding mode. mdpi.com

Cheminformatics Applications in Derivative Exploration and Scaffold Design

Cheminformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds and guide drug discovery efforts. For a lead compound like this compound, cheminformatics plays a vital role in exploring new derivatives and designing novel molecular scaffolds. nih.govnih.gov

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov A QSAR study aims to build a statistical model that correlates variations in the chemical structure of a series of compounds with their biological activity. mdpi.com Using the experimental inhibition data for the series of (4-sulphamoylphenyl)carbamimidothioates, a QSAR model could be constructed. nih.gov This model would identify which molecular properties (descriptors), such as steric, electronic, or hydrophobic features, are most influential in determining the inhibitory potency against a target like carbonic anhydrase. nih.gov Once validated, this predictive model can be used to screen virtual libraries of new, un-synthesized derivatives to prioritize candidates with the highest predicted activity. mdpi.com

Cheminformatics also facilitates scaffold-based design. semanticscholar.org The carbamimidothioate core represents a molecular scaffold that can be systematically decorated with different functional groups to optimize activity. researchgate.net Furthermore, "scaffold hopping" techniques can be employed to identify structurally different core motifs that can mimic the key interactions of the original scaffold but may possess more favorable properties, such as improved synthetic accessibility or a better pharmacological profile. nih.gov These computational approaches accelerate the design-synthesis-test cycle, enabling a more rational and efficient exploration of the chemical space around the initial lead compound. nih.gov

Future Research Directions and Translational Potential Excluding Clinical Translation

Discovery of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

Currently, research has identified 4-nitrobenzyl carbamimidothioate analogues as inhibitors of carbonic anhydrases (CAs). nih.gov Specifically, 4-nitrobenzyl (4-sulphamoylphenyl)carbamimidothioate has been shown to inhibit several human (h) and bacterial CA isoforms. nih.gov

Table 1: Inhibition Data of 4-Nitrobenzyl (4-sulphamoylphenyl)carbamimidothioate (Compound 8k) against various Carbonic Anhydrase Isoforms

Isoform Inhibition Constant (K_I) in nM
hCA I 11.4
hCA II 1.7
hCA VII 7.9
hCA XIII 115.6
MscCA 114.5
StCA1 10.3

Data sourced from a study on novel carbamimidothioates as carbonic anhydrase inhibitors. nih.gov

Future research should aim to expand the scope of known biological targets. The carbamimidothioate moiety is known to react with nucleophiles like cysteine residues, suggesting that these compounds could target a range of proteins beyond CAs. nih.gov Proteomic screening approaches could be employed to identify new protein binding partners.

Furthermore, the mechanism of action requires deeper elucidation. The 4-nitrobenzyl group is a well-known bioreductive trigger. researchgate.netrsc.orgresearchgate.net In the presence of nitroreductase enzymes, which are often overexpressed in hypoxic environments like solid tumors, the nitro group can be reduced to a hydroxylamine (B1172632). researchgate.netrsc.orgresearchgate.netsci-hub.box This electronic transformation can induce the fragmentation of the molecule, releasing the active component. researchgate.netrsc.orgresearchgate.netsci-hub.box Investigating whether this compound acts as a bioreductive prodrug is a critical area for future study. This would involve:

Assessing its stability and activation in the presence of nitroreductase enzymes.

Identifying the fragments produced upon reduction.

Determining if the released fragments or the parent compound are responsible for the observed biological activity.

Design and Synthesis of Highly Selective and Potent Analogues for Specific Biological Pathways

Building on the existing knowledge of carbonic anhydrase inhibition, future work should focus on the rational design and synthesis of analogues with improved potency and selectivity. The existing structure-activity relationship (SAR) data for a series of benzyl (4-sulphamoylphenyl)carbamimidothioates provides a strong foundation. nih.gov For instance, it was observed that strongly electron-withdrawing groups (like the nitro group) on the benzyl ring led to higher inhibitory activity against the bacterial CA isoform StCA1. nih.gov

Strategies for developing next-generation analogues could include:

Systematic Modification of the Benzyl Ring: Introducing various substituents at different positions on the 4-nitrobenzyl ring can modulate the compound's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for specific CA isoforms. rsc.org

Alteration of the Carbamimidothioate Linker: Modifying the linker between the benzyl group and the core structure could optimize the compound's geometry for target binding.

Replacement of the Phenylsulphonamide Moiety: While the sulphonamide group is a classic zinc-binding group for CA inhibitors, exploring other zinc-binding pharmacophores could lead to novel inhibitors with different selectivity profiles. nih.gov

Computational Modeling: Utilizing molecular docking and dynamics simulations to predict the binding modes of new analogues within the active sites of target proteins can guide the design process, prioritizing compounds with the highest predicted affinity and selectivity.

The goal is to develop analogues that can selectively target a single biological pathway or a specific enzyme isoform, which is crucial for minimizing off-target effects and developing more precise research tools. nih.gov

Application as Chemical Probes in Elucidating Biological Processes

The unique properties of this compound make it an attractive scaffold for the development of chemical probes to investigate biological systems. By incorporating reporter tags, these probes can be used for target identification, validation, and imaging.

Future development in this area could involve creating:

Photoaffinity Probes: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the structure would allow for covalent cross-linking to target proteins upon UV irradiation. This is a powerful technique for unequivocally identifying the direct binding partners of a compound within a complex proteome. unimi.it

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold would enable researchers to visualize its subcellular localization and track its interaction with target proteins in real-time using techniques like confocal microscopy.

Biotinylated Probes: Adding a biotin tag would facilitate the affinity purification and subsequent identification (e.g., via mass spectrometry) of protein targets that bind to the compound.

These chemical probes could be instrumental in confirming the engagement of this compound analogues with carbonic anhydrases in a cellular context and could lead to the discovery of entirely new biological targets and pathways modulated by this class of compounds. unimi.it

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-nitrobenzyl carbamimidothioate derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 4-nitrobenzyl chloride with carbamimidothioate precursors in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) at 60–80°C can yield derivatives. Optimization includes:

  • Stoichiometric control : Excess nucleophile (e.g., carbamimidothioate) to drive the reaction to completion .
  • Temperature modulation : Elevated temperatures (80–100°C) enhance reaction rates but may require inert atmospheres to prevent decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.3 ppm for nitrobenzyl) and carbamimidothioate protons (δ 3.1–4.0 ppm for -NH and -S groups). Splitting patterns confirm substitution patterns .
  • X-ray crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., N–H···O interactions between nitro and carbamimidothioate groups) .
  • Elemental analysis : Validates empirical formulas (e.g., <0.3% deviation in C/H/N/S percentages) .

Q. What are the critical parameters for ensuring purity and stability of this compound during storage and handling?

  • Methodological Answer :

  • Storage : Dark, anhydrous conditions (desiccated at −20°C) prevent nitro group degradation and hydrolysis of the carbamimidothioate moiety .
  • Stability testing : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation products (e.g., nitroso derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms when using different leaving groups (e.g., chloride vs. bromide) in nucleophilic substitution reactions involving 4-nitrobenzyl derivatives?

  • Methodological Answer :

  • Kinetic studies : Measure second-order rate constants (e.g., 8.1 × 10⁻⁵ M⁻¹ s⁻¹ for chloride vs. 3.3 × 10⁻³ M⁻¹ s⁻¹ for bromide) to compare leaving group efficacy .
  • NMR monitoring : Track intermediates (e.g., tertiary amine formation in excess electrophile conditions) to identify competing SN1/SN2 pathways .
  • Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to rationalize mechanistic divergences .

Q. What strategies are employed to analyze hydrogen bonding and crystal packing in carbamimidothioate-containing compounds?

  • Methodological Answer :

  • Single-crystal XRD : Resolves intermolecular interactions (e.g., C–H···O bonds between nitro and acetyl groups in thioglycosides) .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., 12% O···H interactions in carbamimidothioate crystals) .
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with hydrogen-bond network robustness (decomposition >200°C) .

Q. How does varying reactant stoichiometry influence product distribution in reactions involving this compound intermediates?

  • Methodological Answer :

  • Case study : Excess n-butylamine (1.75 M) with 4-nitrobenzyl chloride (100 mM) yields secondary amines, while limiting amine concentrations favor tertiary amines via further alkylation .
  • In-situ NMR : Quantifies product ratios (integration of -CH₂- peaks at δ 3.5–4.0 ppm) to map concentration-dependent pathways .

Q. What computational methods complement experimental data in elucidating the electronic and steric effects of substituents on the reactivity of this compound?

  • Methodological Answer :

  • Molecular docking : Predicts binding affinities of derivatives to biological targets (e.g., enzymes) using AutoDock Vina .
  • Frontier Molecular Orbital (FMO) analysis : Identifies electron-deficient nitrobenzyl regions (LUMO −5.2 eV) guiding nucleophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.